molecular formula C6H2BrClFI B1504759 1-Bromo-5-chloro-4-fluoro-2-iodobenzene CAS No. 1067882-65-8

1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Cat. No. B1504759
CAS RN: 1067882-65-8
M. Wt: 335.34 g/mol
InChI Key: CEXHYWMZQCRMPC-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-fluoro-2-iodobenzene is an organic compound that belongs to the family of halobenzenes . It has a molecular weight of 335.34 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C6H2BrClFI . The InChI code is 1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 335.34 . The density of a similar compound, 4-Fluoroiodobenzene, is 1.925 g/mL at 25 °C .

Scientific Research Applications

Vibrational Spectroscopy and Ionization Energy Studies

Research on halobenzene cations, including compounds similar to 1-bromo-5-chloro-4-fluoro-2-iodobenzene, has explored their vibrational spectra in both ground and excited electronic states. These studies, conducted through mass-analyzed threshold ionization (MATI) spectrometry, provide insights into the ionization energies of various halogenated benzenes and contribute to our understanding of the electronic structures of these molecules (Kwon, Kim, & Kim, 2002).

Halogen Bonding in Chemical Structures

The structural role of halogen bonding, as seen in halogenated benzene derivatives, is crucial for understanding molecular interactions. Studies have shown that different halogens (fluoro, chloro, bromo, and iodo) in the benzene ring influence the formation of C-X...O=C interactions, which are essential for the stability and properties of the compounds (Pigge, Vangala, & Swenson, 2006).

Photoreactivity and Chemical Synthesis

Photoreactions involving halogenobenzenes, including those related to this compound, have been studied for their ability to undergo insertion into carbon–halogen bonds. This reaction mechanism is significant for synthetic chemistry, offering pathways for creating complex organic compounds (Bryce-Smith, Dadson, & Gilbert, 1980).

Electrochemical Fluorination

Electrochemical fluorination studies of aromatic compounds, including halobenzenes, shed light on the side reactions and mechanisms underlying the introduction of fluorine atoms into organic molecules. This research has implications for the synthesis and modification of halogenated organic compounds, including the manipulation of halogen atoms for desired electronic properties (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Mesomorphic Properties and Material Science

Investigations into the mesomorphic properties of halogenated compounds, including the study of star-shaped mesogens containing halogens, contribute to the development of new materials with specific thermal and optical properties. These studies inform the design and synthesis of compounds for applications in liquid crystals and advanced materials science (Yeap, Ooi, Kenji, & Ito, 2013).

Safety and Hazards

1-Bromo-5-chloro-4-fluoro-2-iodobenzene is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection .

Mechanism of Action

properties

IUPAC Name

1-bromo-5-chloro-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXHYWMZQCRMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679243
Record name 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1067882-65-8
Record name 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

99 mmol of 2-bromo-4-chloro-5-fluoro-phenylamine [120694-11-3] is dissolved in 700 ml of water and 100 ml of concentrated sulfuric acid. The solution is cooled to 0° C. and 109 mmol of sodium nitrite dissolved in 30 ml of water is added. The mixture is stirred for 1 hour at 5-10° C. then a solution of 130 mmol of potassium iodide in 100 ml of water is added slowly whilst the mixture is vigorously stirred. After addition, the mixture is allowed to warm to room temperature. Ethylacetate is added and the phases are separated. The aqueous phase is extracted with ethyl acetate (3×). The combined organic phases are washed successively with 1N NaOH, 1N sodium thiosulfate, 1N HCl, aq.sat. sodium bicarbonate solution and brine, then dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
99 mmol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
109 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
130 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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